L-Quinoylalanine
Description
L-Quinoylalanine is a specialized amino acid derivative combining the quinoline heterocycle with L-alanine. Quinoline, a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is known for its broad pharmacological applications, including antimicrobial, anticancer, and antimalarial properties .
Properties
Molecular Weight |
217.24 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
L-Quinoylalanine belongs to a class of quinoline-amino acid hybrids. Below is a comparative analysis with analogous compounds:
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Key Differences:
Functional Groups: this compound’s quinoline group distinguishes it from phenylalanine derivatives (e.g., 4-chloro-L-phenylalanine), which lack heterocyclic nitrogen atoms. This difference enhances quinoline’s π-π stacking and metal-binding capabilities .
Bioactivity: While L-Propargylglycine directly inhibits enzymes (e.g., cystathionine γ-lyase), this compound’s mechanism remains underexplored. Its quinoline moiety may interact with DNA topoisomerases or heme groups, akin to antimalarial quinolines . 4-Chloro-L-phenylalanine is primarily a research tool, whereas this compound’s hybrid structure could enable dual functionality (e.g., targeting both amino acid transporters and quinoline-sensitive pathways) .
Synthesis and Stability: Quinoline-amino acid conjugates like this compound likely require multi-step synthesis, including protection/deprotection of reactive groups (e.g., amine in alanine), whereas simpler analogs (e.g., N-phthalyl-L-alanine) are easier to produce . Stability in physiological conditions is unconfirmed for this compound but may be lower than non-heterocyclic analogs due to quinoline’s susceptibility to oxidative metabolism .
Research Findings and Gaps
- Anticancer Potential: Quinoline derivatives (e.g., chloroquine) show autophagy inhibition and DNA intercalation.
- Antimicrobial Activity: Quinolines are known for antibacterial effects via gyrase inhibition. This compound’s activity against Gram-negative bacteria (e.g., E. coli) remains untested .
- Toxicity: The LD50 and metabolic pathways of this compound are unreported, unlike well-studied analogs like L-Propargylglycine .
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